molecular formula C19H22N2O3 B269584 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide

Cat. No.: B269584
M. Wt: 326.4 g/mol
InChI Key: GOMZAXWDVIAXJI-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of benzoxazinones. These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a ketone group. The adamantanecarboxamide moiety adds to its structural uniqueness, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the adamantanecarboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazine ring or the adamantanecarboxamide group.

    Substitution: Substitution reactions often involve the replacement of functional groups on the benzoxazinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazinone core can interact with enzymes and receptors, modulating their activity. The adamantanecarboxamide group may enhance the compound’s stability and bioavailability, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide.
  • N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl cyanide .
  • N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-[3-(trifluoromethyl)phenoxy]benzamide .

Uniqueness

What sets N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide apart is its unique combination of the benzoxazinone core and the adamantanecarboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H22N2O3/c22-17-10-24-16-2-1-14(6-15(16)21-17)20-18(23)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H,20,23)(H,21,22)

InChI Key

GOMZAXWDVIAXJI-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5

Origin of Product

United States

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